molecular formula C15H17F2N3O B4345829 2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

Cat. No.: B4345829
M. Wt: 293.31 g/mol
InChI Key: MNZIIUKZQPBOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a tetrahydropyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the difluoromethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER is studied for its potential biological activities. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-5-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • 7-(difluoromethyl)-5-(2-chlorophenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • 7-(difluoromethyl)-5-(2-methoxyphenyl)-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups and its tetrahydropyrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-(difluoromethyl)-5-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c1-9-7-14-18-11(8-12(15(16)17)20(14)19-9)10-5-3-4-6-13(10)21-2/h3-7,11-12,15,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZIIUKZQPBOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CC(NC2=C1)C3=CC=CC=C3OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 2
2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 5
2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
Reactant of Route 6
2-[7-(DIFLUOROMETHYL)-2-METHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

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